molecular formula C20H29N5O2 B2923569 5-[1-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide CAS No. 2109475-87-6

5-[1-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide

Cat. No. B2923569
M. Wt: 371.485
InChI Key: ITYCMXAHYDQFOY-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a cyano group (-CN), an amide group (CONH2), and a pyrrole ring. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .


Molecular Structure Analysis

The compound’s structure includes a cyclopropyl group, which is a three-membered carbon ring. This ring introduces strain into the molecule, which can affect its reactivity . The compound also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the cyano group is susceptible to hydrolysis, which could convert it into a carboxylic acid or amide. The amide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of a polar amide group could increase its solubility in water .

Future Directions

The compound could potentially be studied for its biological activity, given that it contains several functional groups found in bioactive compounds. For example, the piperidine ring is a common feature in alkaloids, many of which have medicinal properties .

properties

IUPAC Name

5-[1-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-20(13-21,14-7-8-14)23-18(26)12-25-11-5-4-6-16(25)15-9-10-17(24(15)3)19(27)22-2/h9-10,14,16H,4-8,11-12H2,1-3H3,(H,22,27)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYCMXAHYDQFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCCCC2C3=CC=C(N3C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidin-2-yl)-N,1-dimethyl-1H-pyrrole-2-carboxamide

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